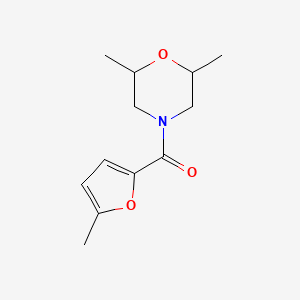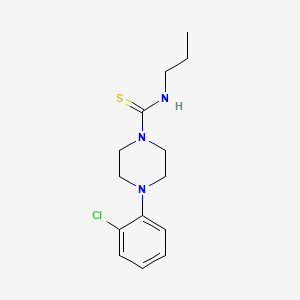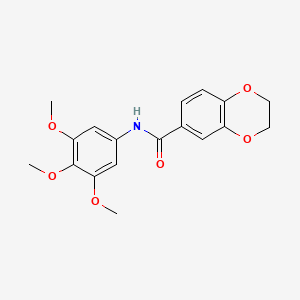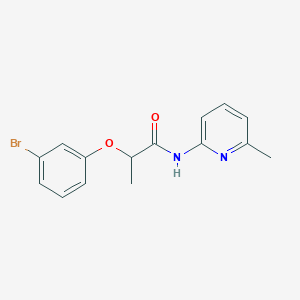![molecular formula C22H26N2O4S B4183631 N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE](/img/structure/B4183631.png)
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE
Overview
Description
N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE is a complex organic compound that features a unique structure combining adamantyl, sulfonyl, phenyl, and furamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE typically involves multiple steps:
Formation of the adamantylamino group: This can be achieved by reacting 1-adamantylamine with a suitable sulfonyl chloride to form the adamantylamino sulfonyl intermediate.
Coupling with phenyl group: The intermediate is then coupled with a phenyl derivative under conditions that facilitate the formation of the sulfonyl-phenyl bond.
Introduction of the furamide group:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and furamide groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate or chromium trioxide.
Reducing agents: Lithium aluminum hydride or sodium borohydride.
Substitution reagents: Halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of adamantyl ketones or furamide oxides.
Reduction: Formation of sulfides or amines.
Substitution: Halogenated phenyl derivatives.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The unique structural features of the compound make it a candidate for the development of novel materials with specific electronic or mechanical properties.
Biological Research: It can be used as a probe to study biological pathways and interactions due to its ability to interact with various biomolecules.
Mechanism of Action
The mechanism of action of N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The adamantyl group provides steric bulk, which can influence binding affinity and specificity. The sulfonyl and furamide groups can participate in hydrogen bonding and other interactions, stabilizing the compound’s binding to its target.
Comparison with Similar Compounds
N-sulfonylurea derivatives: These compounds share the sulfonylurea moiety and are used in various applications, including as herbicides and antidiabetic drugs.
Adamantyl derivatives: Compounds containing the adamantyl group are known for their stability and unique structural properties.
Uniqueness: N-{4-[(ADAMANTAN-1-YL)SULFAMOYL]PHENYL}-2-METHYLFURAN-3-CARBOXAMIDE is unique due to the combination of its structural features, which confer specific chemical and biological properties not found in other compounds. This makes it a valuable candidate for further research and development in various scientific fields.
Properties
IUPAC Name |
N-[4-(1-adamantylsulfamoyl)phenyl]-2-methylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O4S/c1-14-20(6-7-28-14)21(25)23-18-2-4-19(5-3-18)29(26,27)24-22-11-15-8-16(12-22)10-17(9-15)13-22/h2-7,15-17,24H,8-13H2,1H3,(H,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWHXDFWRYHVISO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)NC34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![methyl 5-methyl-2-[(3-phenylpropanoyl)amino]-3-thiophenecarboxylate](/img/structure/B4183565.png)

![N-{3-[(3-nitrophenyl)carbamoyl]thiophen-2-yl}pyridine-3-carboxamide](/img/structure/B4183581.png)


![(5-Methyl-4-phenylthiophen-3-yl)[4-(tetrahydrofuran-2-ylcarbonyl)piperazin-1-yl]methanone](/img/structure/B4183597.png)
![N-[1-(1,3-benzodioxol-5-yl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B4183605.png)
![4-{[(5-methyl-3-thienyl)carbonyl]amino}benzoic acid](/img/structure/B4183618.png)
![5-bromo-N-[1-(pyridin-4-yl)ethyl]thiophene-2-carboxamide](/img/structure/B4183626.png)
![2-[4-(3-ethoxybenzoyl)-1-piperazinyl]pyrimidine](/img/structure/B4183636.png)

![1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-(2-nitrophenyl)ethanone](/img/structure/B4183639.png)
![N-(5-bromopyridin-2-yl)-2-[2-(propan-2-yl)phenoxy]acetamide](/img/structure/B4183647.png)
